N-Trifluoroacetyl amphetamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H12F3NO/c1-8(15-10(16)11(12,13)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16) |
InChI Key |
DMOCTORDHSLHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis and Formation of N Trifluoroacetyl Amphetamine Derivatives
Derivatization Reagents and Reaction Mechanisms
Several reagents are utilized to create N-trifluoroacetyl derivatives of amphetamine. The choice of reagent depends on the specific analytical requirements, including the need for chiral separation.
Trifluoroacetic Anhydride (B1165640) (TFAA) Acylation Pathways
Trifluoroacetic anhydride (TFAA) is a potent and widely used acylation reagent for derivatizing primary and secondary amines like amphetamine. researchgate.netnih.gov The reaction involves the replacement of an amine hydrogen with a trifluoroacetyl group. researchgate.net This process, known as acylation, enhances the volatility of the amphetamine molecule, making it suitable for GC analysis. wiley.comjfda-online.com
The derivatization with TFAA is typically performed by heating the sample with the reagent. nih.govresearchgate.net The reaction is rapid and can even be conducted directly in the injector port of a gas chromatograph for a fast analysis. nih.gov To promote the reaction and neutralize the acidic byproducts, a base such as triethylamine (B128534) or trimethylamine (B31210) is often added. sigmaaldrich.comsigmaaldrich.com The resulting N-trifluoroacetyl amphetamine derivative is stable and provides a strong signal in electron capture detection and mass spectrometry. sigmaaldrich.comucla.edu
Table 1: Comparison of Acylation Reagents for Amphetamine Derivatization
| Reagent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Heating, often with a base catalyst. nih.govsigmaaldrich.com | Highly reactive, forms stable and volatile derivatives. researchgate.netsigmaaldrich.com | Can be harsh, may cause column deterioration if byproducts are not removed. oup.com |
| Pentafluoropropionic Anhydride (PFPA) | Heating at various temperatures (e.g., 70°C for 30 min). nih.govresearchgate.net | Often provides better sensitivity than TFAA. nih.govresearchgate.net | Requires removal of acidic byproducts. sigmaaldrich.com |
| Heptafluorobutyric Anhydride (HFBA) | Heating at various temperatures (e.g., 70°C for 30 min). nih.govresearchgate.net | Forms stable derivatives suitable for GC-MS. nih.gov | Requires removal of acidic byproducts. sigmaaldrich.com |
N-Methyl-bis(trifluoroacetamide) (MBTFA) Derivatization
N-Methyl-bis(trifluoroacetamide) (MBTFA) is another effective reagent for the trifluoroacetylation of amphetamines. nih.govjcami.eu It is a potent acylating agent that can react with primary and secondary amines, even at room temperature, although heating is often employed to ensure complete derivatization. jcami.eu A key advantage of MBTFA is that its byproducts are neutral and volatile, which simplifies sample preparation and is less damaging to the GC column compared to anhydrides. jfda-online.comjcami.eu
MBTFA has been successfully used for the on-column derivatization of amphetamines, where the reagent is co-injected with the sample extract into the hot GC injector. nih.govresearchgate.net The reactivity of MBTFA can vary depending on the structure of the amphetamine; primary amines tend to react more readily than secondary amines. nih.gov The use of MBTFA can also help to prevent the loss of volatile amphetamine during the evaporation of the organic extract before GC analysis. jcami.eu
N-Trifluoroacetyl-L-Prolyl Chloride (L-TPC/S-TPC) Reactions for Chiral Diastereomers
For the chiral separation of amphetamine enantiomers (d- and l-amphetamine), a chiral derivatizing agent is required. N-Trifluoroacetyl-L-prolyl chloride (L-TPC), also referred to as (S)-(-)-N-(trifluoroacetyl)prolyl chloride, is the most widely used reagent for this purpose. nih.govforensicrti.orgresearchgate.net L-TPC reacts with the primary amine group of amphetamine to form diastereomers, which are stereoisomers that are not mirror images of each other. researchgate.net These diastereomers have different physical properties and can be separated on a standard, achiral GC column. researchgate.netnih.gov
The reaction with L-TPC is typically carried out by heating a solution of the amphetamine with the reagent. d-nb.info The resulting N-trifluoroacetyl-L-prolyl-amphetamine diastereomers can then be analyzed by GC-MS. nih.govacs.org It is important to note that the commercial L-TPC reagent may contain a small amount of the d-enantiomer, which can lead to the formation of four possible isomers and may require correction for accurate enantiomeric ratio determination. jfda-online.comnih.gov Despite this, L-TPC remains a reliable reagent for the routine enantiomeric analysis of amphetamine. nih.govdshs-koeln.de
Optimized Derivatization Protocols
The efficiency and yield of the derivatization reaction are influenced by several factors, including temperature, reaction time, and the choice of solvent. Optimizing these parameters is crucial for achieving reliable and reproducible results.
Influence of Temperature and Reaction Duration on Derivatization Yield
With L-TPC, a typical procedure involves heating at 70°C for 15 minutes. d-nb.info Other protocols suggest incubation at room temperature for 15 minutes. dshs-koeln.de The optimization of these parameters is often a balance between ensuring complete reaction and minimizing potential degradation of the analytes or derivatives. For instance, in a study comparing different acylation reagents, incubation times and temperatures were varied, such as room temperature for 20 minutes for some reagents and up to 90°C for 30 minutes for others. rsc.org
Solvent Selection and Matrix Considerations in Derivatization
The choice of solvent and the sample matrix can affect the derivatization efficiency. For TFAA derivatization, solvents like benzene (B151609) and ethyl acetate (B1210297) are commonly used. nih.govsigmaaldrich.com The reaction with L-TPC is often carried out in solvents such as hexanes. d-nb.info
The sample matrix, such as urine or oral fluid, can interfere with the derivatization process. nih.govd-nb.info Therefore, a sample clean-up step, often involving liquid-liquid extraction or solid-phase extraction, is typically performed before derivatization. nih.govd-nb.info For instance, amphetamines can be extracted from an alkaline oral fluid sample into ethyl acetate, which is then evaporated before the addition of the derivatizing agent. nih.gov In some methods, the extraction and derivatization are performed simultaneously. oup.comoup.com The pH of the sample is also a critical factor; for example, extraction is often carried out under basic conditions (e.g., pH 14) to ensure the amphetamine is in its free base form. nih.gov
On-Line Flash Derivatization Techniques with Micro-Volumes
On-line flash derivatization is an efficient technique for the synthesis of this compound derivatives, particularly in analytical settings where sample volume is limited and rapid preparation is crucial. This method significantly reduces sample handling and preparation time compared to traditional offline procedures. researchgate.net
A key approach involves the co-injection of a sample extract with a trifluoroacetylating agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA), directly into the heated injection port of a gas chromatograph (GC). researchgate.net In this "flash" process, the high temperature of the injector facilitates a near-instantaneous reaction, converting the primary or secondary amine group of the amphetamine molecule into a stable N-trifluoroacetyl amide. This on-line trifluoroacetylation is highly economical, requiring only micro-volumes of the derivatizing reagent, typically as little as 1 microliter (µL) of MBTFA per injection. researchgate.net
The procedure is often integrated into a broader analytical method. For instance, in serum analysis, amphetamines are first extracted from the biological matrix using a liquid-liquid extraction, followed by evaporation of the solvent. The resulting residue is then redissolved and subjected to the on-line flash injection with MBTFA for derivatization and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This technique has proven effective for the satisfactory identification and quantification of numerous amphetamine derivatives. researchgate.net Research has demonstrated excellent linearity and low detection limits using this method, making it suitable for forensic and clinical applications. researchgate.net
Another related on-line micro-derivatization method involves headspace solid-phase microextraction (SPME) where an extraction fiber adsorbs the analytes. The fiber is then exposed to the headspace of a vial containing a derivatizing agent like trifluoroacetic anhydride (TFAA), allowing for on-fiber derivatization before thermal desorption in the GC injector. researchgate.net
Below is a table summarizing the analytical performance for several amphetamine derivatives using an on-line flash trifluoroacetylation method with MBTFA. researchgate.net
| Compound | Limit of Detection (LOD) (ng/mL) | Linearity Range (ng/mL) | Regression Coefficient (r²) |
| Amphetamine | 2.5 - 6.9 | 5 - 100 | > 0.999 |
| Methamphetamine | 2.5 - 6.9 | 5 - 100 | > 0.999 |
| MDA | 2.5 - 6.9 | 5 - 100 | > 0.999 |
| MDMA | 2.5 - 6.9 | 5 - 100 | > 0.999 |
| MDEA | 2.5 - 6.9 | 5 - 100 | > 0.999 |
Characterization and Stability of Trifluoroacetyl Derivatives
The conversion of amphetamines to their N-trifluoroacetyl derivatives is primarily performed to improve their analytical characteristics for gas chromatography. Derivatization increases the volatility and thermal stability of the analytes, reduces interactions with the chromatographic column, and results in well-resolved, symmetrical peaks. fabad.org.tr
Characterization of these derivatives is predominantly accomplished using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). wiley.com The mass spectra of this compound derivatives exhibit predictable and structurally informative fragmentation patterns. The primary fragmentation pathway involves an alpha-cleavage (α-cleavage) relative to the amide nitrogen. wiley.com This cleavage results in the formation of a stable, resonance-delocalized imine species, which often represents the base peak or a prominent ion in the mass spectrum, and a corresponding benzyl (B1604629) or substituted benzyl cation. wiley.com
For this compound, this cleavage yields a characteristic base peak at a mass-to-charge ratio (m/z) of 140. For N-trifluoroacetyl methamphetamine, the base peak appears at m/z 154. wiley.com These distinct ions are crucial for the confident identification of the parent compounds in complex matrices. wiley.comsu.ac.th
The stability of these derivatives is a critical factor for ensuring the accuracy and reproducibility of analytical results. Studies have shown that trifluoroacetyl derivatives of amphetamine and methamphetamine are stable for a period of approximately two days. fabad.org.tr This limited stability necessitates that analysis be performed relatively soon after derivatization to avoid degradation and ensure accurate quantification. fabad.org.tr
The table below summarizes the key mass spectral ions used for the characterization of several this compound derivatives. wiley.comsu.ac.th
| Derivative | Parent Compound | Base Peak (m/z) | Other Prominent Ions (m/z) | Fragmentation Mechanism |
| N-TFA-Amphetamine | Amphetamine | 140 | 118 | α-cleavage |
| N-TFA-Methamphetamine | Methamphetamine | 154 | 118 | α-cleavage |
| N-TFA-MDA | MDA | 135 | 162 | α-cleavage |
| N-TFA-MDMA | MDMA | 154 | 162 | α-cleavage |
| N-TFA-MDEA | MDEA | 168 | 162 | α-cleavage |
Advanced Analytical Methodologies for N Trifluoroacetyl Amphetamine
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS stands as a cornerstone technique for the identification and quantification of N-TFA amphetamine. The coupling of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry provides a robust analytical approach.
Upon introduction into the mass spectrometer, N-trifluoroacetyl amphetamine undergoes electron ionization, leading to the formation of a molecular ion and subsequent fragmentation into characteristic ions. The mass spectrum of N-TFA amphetamine is distinguished by a prominent base peak at m/z 140. researchgate.net This significant fragment arises from the α-cleavage of the amide nitrogen, resulting in the formation of a stable imine species. researchgate.net Another notable fragment ion is observed at m/z 118, which is produced through the cleavage of the phenylpropane hydrocarbon radical cation involving a hydrogen rearrangement. researchgate.net The molecular ion for N-TFA amphetamine is often of low abundance or not detected at all. researchgate.net
The fragmentation of N-TFA amphetamine's structural isomer, N-TFA phentermine, produces a different mass spectrum, allowing for their differentiation. While both may share some fragment ions, the relative abundances of these ions will differ, and unique fragments may be present for each, enabling positive identification through careful spectral interpretation. marshall.edu The derivatization with trifluoroacetic anhydride (B1165640) (TFAA) replaces the active hydrogen on the primary amine of amphetamine with a perfluoroacyl group, which influences the fragmentation pathways. marshall.edu
| m/z | Proposed Fragment Structure/Origin | Relative Abundance |
|---|---|---|
| 140 | [CH3-CH=N+H-COCF3] - Resulting from α-cleavage | Base Peak |
| 118 | Phenylpropane radical cation with hydrogen rearrangement | Prominent |
| 91 | Tropylium (B1234903) ion [C7H7]+ | Present |
For trace-level detection and accurate quantification of N-TFA amphetamine, Selected Ion Monitoring (SIM) mode is frequently employed in GC-MS analysis. nih.gov Instead of scanning the entire mass range, SIM focuses the mass spectrometer on monitoring a few specific, characteristic ions of the target analyte. This targeted approach significantly enhances the signal-to-noise ratio, thereby improving sensitivity and allowing for lower limits of detection (LOD) and quantification (LOQ). nih.gov
In the analysis of N-TFA amphetamine, the prominent fragment ions at m/z 140 and 118 are typically selected for monitoring. nih.gov The use of deuterated internal standards, such as amphetamine-d5, is a common practice in quantitative SIM methods to correct for variations in extraction efficiency and instrumental response. researchgate.net This methodology has been successfully applied to the analysis of amphetamines in various biological matrices. nih.gov
| Analyte | Monitored Ions (m/z) | Purpose |
|---|---|---|
| This compound | 140, 118, 91 | Quantification and Confirmation |
| This compound-d5 (Internal Standard) | Corresponding deuterated fragment ions | Internal Standardization |
The successful separation of N-TFA amphetamine from other compounds in a sample is highly dependent on the optimization of chromatographic parameters. The choice of the capillary column's stationary phase is a critical factor. greyhoundchrom.com Non-polar stationary phases, such as those with a poly (5% diphenyl-95% dimethylsiloxane) composition (e.g., Equity-5, Rxi-5Sil MS), are commonly used and have demonstrated effective resolution for N-TFA amphetamine and related derivatives. researchgate.netgcms.cz The inertness of the column is also crucial for achieving good peak shape and response, especially when dealing with derivatized active compounds. gcms.cz
The dimensions of the column, including length, internal diameter, and film thickness, also play a significant role in the separation efficiency. greyhoundchrom.com A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a common configuration that provides a good balance between resolution and analysis time. gcms.cz Helium is typically used as the carrier gas, with flow rates often set around 1.0 to 1.2 mL/min to ensure optimal chromatographic performance. nih.govresearchgate.net The oven temperature program is another key parameter that is optimized to achieve the desired separation within a reasonable timeframe.
Chiral Chromatographic Separations
Amphetamine exists as two enantiomers, d-amphetamine and l-amphetamine, which exhibit different pharmacological activities. Therefore, the ability to separate and quantify these enantiomers is of significant interest. Chiral chromatography is the primary technique used for this purpose.
Direct enantiomeric separation of N-TFA amphetamine can be achieved using capillary gas chromatography with a chiral stationary phase (CSP). These phases are designed to have stereospecific interactions with the enantiomers, leading to different retention times and, thus, their separation.
A commonly used CSP for this application is based on derivatized cyclodextrins. For instance, the Astec® CHIRALDEX™ G-PN column has been shown to effectively separate the N-TFA derivatives of l-amphetamine and d-amphetamine. The elution order of the enantiomers can even be reversed by using a different cyclodextrin-based chiral stationary phase, such as the CHIRALDEX G-DP column. The choice of oven temperature is a critical parameter in optimizing the chiral separation on these columns.
| Chiral Stationary Phase | Example Column | Elution Order | Reference |
|---|---|---|---|
| Pentanoyl-γ-cyclodextrin | Astec® CHIRALDEX™ G-PN | 1. l-amphetamine (N-TFA) 2. d-amphetamine (N-TFA) | |
| Dipentanoyl-γ-cyclodextrin | Astec® CHIRALDEX™ G-DP | 1. d-amphetamine (N-TFA) 2. l-amphetamine (N-TFA) |
An alternative, indirect approach to chiral separation involves the derivatization of the amphetamine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.com These diastereomers have different physicochemical properties and can be separated on a conventional achiral gas chromatography column.
A widely used CDA for this purpose is (S)-(-)-N-(trifluoroacetyl)-prolyl chloride (L-TPC). nih.govnih.gov The reaction of d- and l-amphetamine with L-TPC results in the formation of two diastereomeric products: N-TFA-L-prolyl-d-amphetamine and N-TFA-L-prolyl-l-amphetamine. researchgate.net These diastereomers can then be resolved on a standard achiral column, such as an HP5-MS (a crosslinked 5% phenyl methyl siloxane column). nih.govresearchgate.net This method has been successfully applied to determine the enantiomeric ratios of amphetamine in various samples. The resolution factor (Rs) between the diastereomeric peaks is a measure of the separation quality, with a value of 1.5 or greater indicating baseline separation.
Ancillary Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound. The primary objectives of these preparatory steps are to isolate the analyte from complex biological matrices, remove potential interferences, and concentrate the sample to enhance detection sensitivity. The choice of technique is often dictated by the nature of the sample matrix, the required level of sensitivity, and the specific analytical instrumentation to be employed.
Solid-Phase Extraction (SPE) Protocols for Pre-Derivatization Purification
Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of amphetamines from biological fluids prior to derivatization. This method offers advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. usm.edu The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are then washed away, and the purified analyte is eluted with a suitable solvent.
Mixed-mode SPE cartridges, which possess both non-polar and strong cation exchange retention mechanisms, are particularly effective for extracting basic compounds like amphetamine. usm.eduunitedchem.com The selection of appropriate SPE sorbents and elution solvents is crucial for achieving optimal recovery and purity. For instance, ISOLUTE® CONFIRM HCX mixed-mode SPE columns have been successfully used for the extraction of amphetamine and related compounds from blood and hair. tiaft.org To counteract the volatility of amphetamines, which can lead to significant analyte loss during solvent evaporation and derivatization, a non-volatile acid, such as tartaric acid, can be added to the eluate before the evaporation step. tiaft.org This simple addition has been shown to significantly increase the recovery of amphetamine compounds. tiaft.org
Below is a table summarizing typical SPE protocols for amphetamine extraction:
| Parameter | Description | Source |
| SPE Column Type | Mixed-mode (e.g., non-polar/strong cation exchange) | usm.eduunitedchem.com |
| Conditioning | 1. Methanol2. 100 mM phosphate (B84403) buffer (pH 6.0) | unitedchem.com |
| Sample Loading | Load pre-treated sample at a flow rate of 1-2 mL/minute. | unitedchem.com |
| Washing | 1. 0.1 M HCl2. Methanol | unitedchem.com |
| Elution | Ethyl acetate (B1210297)/IPA/NH₄OH (78:20:2) | unitedchem.com |
| Post-Elution | Addition of tartaric acid (1mg/mL in ethyl acetate) prior to evaporation to minimize volatility losses. | tiaft.org |
Liquid-Liquid Extraction (LLE) Methodologies for Sample Preparation
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for the extraction of amphetamines from biological matrices. benthamopen.comresearchgate.net This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. benthamopen.com The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. benthamopen.comresearchgate.net For basic drugs like amphetamine, the pH of the sample is adjusted to be alkaline (typically pH ≥ 10) to ensure the analyte is in its non-ionized, more organic-soluble form. benthamopen.comresearchgate.net
A variety of organic solvents have been investigated for the LLE of amphetamine, including chloroform, 1-chlorobutane, dichloromethane, diethyl ether, and ethyl acetate. benthamopen.comresearchgate.net The selection of the solvent is a critical parameter that influences the recovery of the analyte. benthamopen.com For example, a study systematically optimizing LLE conditions for amphetamine found that a specific solvent system and pH adjustment were key to high recovery rates. benthamopen.com Following extraction, a "back-extraction" step into an acidic aqueous solution can be performed to further purify the analyte from interfering substances. benthamopen.com
The following table outlines common parameters in LLE methodologies for amphetamine:
| Parameter | Description | Source |
| Sample Pre-treatment | Alkalinization of the aqueous sample (e.g., with 1M NaOH) to pH ≥ 10. | benthamopen.com |
| Extraction Solvents | Chloroform, 1-chlorobutane, dichloromethane, diethyl ether, ethyl acetate, or solvent mixtures. | benthamopen.comresearchgate.net |
| Extraction Procedure | Vortexing the sample with the organic solvent followed by centrifugation to separate the phases. | benthamopen.com |
| Cleaning Procedure | Back-extraction into an acidic solution (e.g., 0.15 M H₂SO₄) to remove neutral and acidic impurities. | benthamopen.com |
| Final Extraction | Re-alkalization of the aqueous phase and extraction back into an organic solvent. | benthamopen.com |
Integrated Extraction and Derivatization Approaches
To streamline sample preparation, reduce analysis time, and minimize sample handling, integrated methods that combine extraction and derivatization into a single step have been developed. nih.govnih.gov These simultaneous procedures are particularly advantageous for improving laboratory efficiency. nih.gov
One such approach involves the simultaneous liquid-liquid extraction and chiral derivatization of amphetamines in urine. nih.govnih.gov In this method, a chiral derivatizing reagent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, is added directly to the extraction solvent. nih.govnih.gov This allows for the extraction and derivatization to occur concurrently. The efficiency of this integrated process is influenced by several factors, including the volume of the derivatization reagent and the composition of the aqueous phase. nih.gov
Another innovative technique is headspace solid-phase microextraction (SPME) with on-fiber derivatization. researchgate.net In this solvent-free method, the analytes are volatilized from the sample matrix into the headspace of a vial. A coated SPME fiber is exposed to this headspace, where the analytes are adsorbed and simultaneously react with a derivatizing agent present in the fiber coating or in the vapor phase. researchgate.net This integrated approach simplifies the workflow and enhances sensitivity. researchgate.net
Emerging Analytical Techniques
The development of advanced analytical instrumentation continues to provide new avenues for the sensitive and selective analysis of this compound. These emerging techniques offer significant improvements in resolution, throughput, and the ability to differentiate complex isomers.
Differential Mobility Spectrometry (DMS) Coupled with Mass Spectrometry
Differential Mobility Spectrometry (DMS), a form of ion mobility spectrometry, is a powerful technique for the separation of ions in the gas phase based on their differential mobility in low and high electric fields. nih.govevans-nguyen.orgrsc.org When coupled with mass spectrometry (MS), DMS provides an additional dimension of separation, enhancing selectivity and reducing chemical noise. nih.gov This is particularly beneficial for the analysis of complex biological samples. nih.gov
A key application of DMS in the context of amphetamine analysis is the separation of chiral isomers after derivatization with a chiral reagent like (l)‐N‐trifluoroacetyl prolyl chloride (S‐TPC). nih.gov The resulting diastereomers can be effectively separated by DMS, allowing for chiral-specific quantification. nih.gov This technique can significantly reduce the reliance on chromatographic separation, enabling high-throughput analysis through methods like flow-injection analysis (FIA)-DMS. nih.gov The FIA-DMS workflow has been shown to provide equivalent quantitative performance to traditional LC-MS methods but with a substantially shorter analysis time. nih.gov
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution of Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of chemical compounds. For the analysis of amphetamine, chiral HPLC methods are essential for distinguishing between its enantiomers. sigmaaldrich.com This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com
Macrocyclic glycopeptide-based CSPs, such as those with vancomycin (B549263) as the chiral selector, have demonstrated excellent performance in the baseline resolution of amphetamine enantiomers. sigmaaldrich.com The choice of mobile phase composition, including pH and organic modifiers, is critical for optimizing the chiral separation. phenomenex.com For instance, operating at a higher pH (>9) in reversed-phase mode can dramatically improve the chiral separation of amphetamine derivatives. phenomenex.com Following separation by HPLC, the derivatized amphetamine enantiomers can be detected with high sensitivity and specificity using fluorescence or mass spectrometry detectors. nih.gov
The following table summarizes key aspects of HPLC methods for the chiral resolution of amphetamine derivatives:
| Parameter | Description | Source |
| Chiral Stationary Phase | Macrocyclic glycopeptides (e.g., vancomycin-based) | sigmaaldrich.com |
| Separation Mode | Reversed-phase | phenomenex.com |
| Mobile Phase | Acetonitrile/water with additives such as acetic acid and ammonium (B1175870) hydroxide (B78521) or sodium hexafluorophosphate. | sigmaaldrich.comnih.gov |
| pH Optimization | High pH (>9) can significantly improve chiral separation. | phenomenex.com |
| Detection | Mass Spectrometry (MS), Fluorescence | sigmaaldrich.comnih.gov |
Stereochemical Investigations Through N Trifluoroacetylation
Formation and Characterization of Diastereomeric Derivatives
The foundational principle of indirect chiral separation is the conversion of an enantiomeric pair, which has identical physical properties, into a pair of diastereomers with distinct physical properties. This conversion is achieved by reacting the racemic analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA).
Amphetamine possesses a primary amine group that can react with an acyl chloride. When a racemic mixture of (R)- and (S)-amphetamine is reacted with an enantiomerically pure chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), two diastereomeric amides are formed. researchgate.net The reaction proceeds as follows:
(S)-amphetamine + N-trifluoroacetyl-L-prolyl chloride → (S,L)-N-trifluoroacetylprolyl-amphetamine
(R)-amphetamine + N-trifluoroacetyl-L-prolyl chloride → (R,L)-N-trifluoroacetylprolyl-amphetamine
These resulting diastereomers, unlike the original enantiomers, have different spatial arrangements and, consequently, different physicochemical properties, including melting points, boiling points, and, most importantly for this application, different affinities for chromatographic stationary phases. wikipedia.org This difference in interaction allows them to be separated using standard, non-chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) systems. researchgate.netwikipedia.org Other reagents, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl), can also be used to form diastereomers for analysis. gtfch.org
The successful separation of the newly formed diastereomeric pair is evaluated by its chromatographic resolution. Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for this purpose. researchgate.net Following derivatization with L-TPC, the diastereomers of amphetamine can be effectively separated on common capillary columns, such as a standard HP-5MS column. researchgate.net
Research has demonstrated excellent separation, with one study achieving a resolution value (Rs) of 2.2 for the N-TFA-L-prolyl-amphetamine diastereomeric pair. researchgate.net Similarly, HPLC methods have proven effective. For instance, N-(Trifluoroacetyl)-l-prolyl- d- and l-amphetamine diastereoisomers separated on a chiral stationary phase column (N-3,5-(dinitrobenzoyl)phenylglycine) exhibited a high degree of separation, characterized by a separation factor (α) of 1.52 and a resolution (Rs) of 3.8. nih.gov
| Technique | Chiral Derivatizing Agent | Column Type | Analyte | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|---|
| GC-MS | L-N-trifluoroacetyl-1-prolyl chloride (L-TPC) | HP-5MS Capillary | Amphetamine | N/A | 2.2 | researchgate.net |
| HPLC-MS | N-(Trifluoroacetyl)-l-prolyl chloride | N-3,5-(dinitrobenzoyl)phenylglycine | Amphetamine | 1.52 | 3.8 | nih.gov |
Enantiomeric Ratio Determination and Optical Purity Assessment
Once the diastereomers are chromatographically separated, quantification allows for the determination of the original enantiomeric ratio in the sample. gtfch.org The area of each chromatographic peak is proportional to the concentration of the corresponding diastereomer. By comparing the peak areas, the ratio of (S)- to (R)-amphetamine in the initial sample can be accurately calculated. gtfch.org
This method is fundamental for assessing the optical purity of an amphetamine sample. For example, illicitly synthesized amphetamine is often a racemic mixture (a 1:1 ratio of enantiomers), whereas pharmaceutical preparations may be "enantiopure," containing only the d-amphetamine (S-(+)-amphetamine) isomer. gtfch.org The ability to accurately quantify this ratio is therefore critical in forensic and clinical contexts. nih.gov Analysis of reference standards confirms that racemic materials produce a 1:1 ratio, while enantiopure standards can be assessed for any contamination by the opposite enantiomer. gtfch.org
Factors Influencing Chiral Separation and Potential Racemization
The accuracy of enantiomeric ratio determination via diastereomeric derivatization is contingent on several factors, primarily the purity of the chiral derivatizing agent and the stereochemical stability of the analyte during the analytical process.
The enantiomeric purity of the chiral derivatizing reagent (CDA) is paramount for accurate analysis. wikipedia.org Commercially available CDAs are typically not 100% enantiomerically pure and may contain small amounts of the other enantiomer. dea.govchromforum.org If an L-TPC reagent is contaminated with R-TPC, four diastereomers will be formed instead of two upon reaction with racemic amphetamine. This can lead to overlapping peaks and an incorrect calculation of the enantiomeric ratio. chromforum.org
This issue is particularly problematic when analyzing a sample for trace amounts of one enantiomer in the presence of a large excess of the other. The impurity in the CDA can react with the major analyte enantiomer to produce a diastereomer that may be mistaken for the derivative of the trace analyte enantiomer, leading to an overestimation of the impurity. dea.govnih.gov Studies have shown that even "enantiopure" reference standards of amphetamine can contain impurities of the other enantiomer (up to 4%), which could lead to false results if not properly accounted for. gtfch.org Therefore, using a CDA with the highest possible optical purity (e.g., >99%) is crucial for reliable and accurate quantification. chromforum.orgresearchgate.net
Racemization, the conversion of one enantiomer into its mirror image to form a racemic mixture, is a potential source of error during the derivatization and analysis process. wikipedia.org While amphetamine is generally stable, related analogs such as synthetic cathinones, which are β-keto amphetamines, are more susceptible to racemization. nih.govnih.gov
Studies using L-TPC as the CDA for the analysis of cathinone (B1664624) derivatives found that derivatization experiments with single, pure enantiomers of methcathinone (B1676376) still led to the formation of both possible diastereomers. nih.gov This indicates that racemization occurred during the analytical procedure. The S(-) enantiomer of methcathinone appeared to racemize more readily. nih.gov This phenomenon is attributed to the keto-enol tautomerism possible in cathinones due to the presence of the β-keto group and the acidic α-proton, which can be abstracted under certain conditions, leading to a loss of stereochemistry. wikipedia.orgnih.gov Furthermore, some research suggests that a higher rate of racemization for methamphetamine is observed in samples analyzed by GC-MS using L-TPC derivatization compared to other methods, highlighting that analytical conditions can influence stereochemical stability. oup.com
Computational and Theoretical Modeling of N Trifluoroacetyl Amphetamine
Elucidation of Fragmentation Pathways via In Silico Mass Spectrometry
In silico mass spectrometry is crucial for understanding the fragmentation patterns of derivatized compounds like N-Trifluoroacetyl (TFA) amphetamine, particularly in electron ionization (EI) mass spectrometry (GC-MS) analyses. The derivatization with trifluoroacetic anhydride (B1165640) is a common technique used in GC-MS screening tests. researchgate.net
Studies on the fragmentation of TFA derivatives of amphetamine reveal characteristic pathways. A primary fragmentation mechanism is α-cleavage relative to the amide nitrogen. This cleavage results in the formation of a stable TFA imine species and a benzyl (B1604629) cation. For N-TFA amphetamine, this process leads to a prominent peak at m/z 140, which often serves as the base peak. researchgate.net
Another significant fragmentation pathway involves a hydrogen rearrangement, leading to the cleavage of the phenylpropane hydrocarbon radical cation. This process generates a notable fragment ion at m/z 118 for N-TFA amphetamine. researchgate.net The presence of the electronegative trifluoroacetyl group influences the fragmentation, directing the charge to be located on larger, structurally significant fragments of the original molecule. nih.gov These predictable fragmentation patterns are essential for the accurate identification of N-TFA amphetamine in complex matrices.
| Precursor Ion | m/z of Key Fragment Ions | Proposed Fragmentation Pathway |
|---|---|---|
| N-TFA Amphetamine | 140 | α-cleavage from the amide nitrogen, forming a TFA imine species. researchgate.net |
| N-TFA Amphetamine | 118 | Cleavage of the phenylpropane radical cation via hydrogen rearrangement. researchgate.net |
| N-TFA Amphetamine | 91 | Formation of a tropylium (B1234903) ion. scispace.com |
Quantum Chemical Calculations and Conformational Analysis of Diastereomers
Quantum chemical calculations are instrumental in understanding the three-dimensional structures and conformational preferences of molecules. For chiral molecules like amphetamine, derivatization with a chiral reagent such as trifluoroacetyl-L-prolyl chloride creates diastereomers, which can then be separated and analyzed. nih.gov
Computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD), are employed to analyze the conformational landscape of these diastereomers. rsc.org These calculations help to determine the relative populations of different conformers and provide insights into the structure of the molecules as they exist in solution or the gas phase. rsc.org The analysis is not limited to a few isolated conformers; instead, it requires appropriate sampling of the entire conformational space and often includes explicit interactions with solvent molecules to achieve good agreement between experimental and predicted spectra. rsc.org This detailed structural insight is crucial for interpreting chiroptical spectroscopy data and understanding the mechanisms of chiral recognition.
Theoretical Models for Chiral Recognition in the Gas Phase (e.g., Three-Point Interaction Model)
The study of chiral recognition in the gas phase provides fundamental insights into the intrinsic molecular interactions that govern enantiomeric differentiation, free from solvent effects. taylorfrancis.com While the classic "three-point interaction model" is often cited, its applicability to small, gas-phase ions has been questioned. nih.gov
For diastereomeric complexes of amphetamine derivatives in the gas phase, enantioselectivity is understood through a combination of structural and dynamic factors. nih.gov Molecular mechanics calculations and molecular dynamics simulations suggest that the specific structure of the chiral derivatizing agent, and the motion of both the host receptor and the guest analyte, contribute to the degree of chiral recognition. nih.gov Rather than a simple three-point interaction, factors like ion-dipole interactions and the formation of hydrogen bonds play a more dominant role in the gas-phase separation of diastereomers.
Prediction of Chromatographic Behavior and Retention Characteristics
The ability to predict the chromatographic behavior of analytes like N-TFA amphetamine is highly valuable for method development and optimization. Derivatization itself is a strategy to modify volatility and improve chromatographic properties. The N-TFA derivative of amphetamine is more volatile than some other halogenated derivatives, such as the trichloroacetyl derivative, which affects its retention time in gas chromatography. nih.gov
Role in Preclinical Metabolic Research of Amphetamine Type Stimulants
Application of Trifluoroacetyl Derivatization in In Vitro Metabolism Studies
In vitro metabolism studies are fundamental in preclinical research to understand how drugs are processed in the body. Trifluoroacetyl derivatization is an essential analytical tool in these investigations, enabling detailed examination of the metabolic pathways of amphetamine-type stimulants.
The cytochrome P450 (CYP) system of enzymes, particularly the CYP2D6 isozyme, is heavily involved in the metabolism of many xenobiotics, including amphetamine and its analogues. rsc.orgnih.govmarshall.edu In vitro studies using human liver microsomes or recombinant CYP enzymes are conducted to pinpoint which enzymes are responsible for specific metabolic transformations. In such studies, trifluoroacetyl derivatization is applied post-incubation to analyze the reaction products.
For instance, research has shown that CYP2D6 is the dominant enzyme contributing to the metabolism of methamphetamine (MA), a closely related compound to amphetamine. researchgate.net This was determined by incubating various 4-substituted methamphetamines with different CYP isozymes and analyzing the resulting metabolites by GC-MS after trifluoroacetyl derivatization. researchgate.net The derivatization step was critical for detecting and identifying the N-demethylated and O-demethylated metabolites formed by CYP2D6 action. researchgate.netresearchgate.net The formation of N-trifluoroacetyl derivatives of the metabolites allowed for their separation and characterization, thereby elucidating the specific roles of CYP2D6 in the biotransformation of these stimulants. researchgate.net
Table 1: Role of CYP2D6 in the Metabolism of 4-Substituted Methamphetamines
| Substrate | Major Metabolic Pathway Catalyzed by CYP2D6 | Analytical Method |
|---|---|---|
| 4-FMA | N-demethylation | GC-MS with Trifluoroacetyl Derivatization |
| 4-CMA | N-demethylation | GC-MS with Trifluoroacetyl Derivatization |
| 4-BMA | N-demethylation | GC-MS with Trifluoroacetyl Derivatization |
| 4-IMA | N-demethylation | GC-MS with Trifluoroacetyl Derivatization |
| 4-NMA | N-demethylation | GC-MS with Trifluoroacetyl Derivatization |
| 4-MMA | O-demethylation | GC-MS with Trifluoroacetyl Derivatization |
Data sourced from a comparative in vitro study on the metabolism of six 4-substituted methamphetamines. researchgate.net
A primary challenge in metabolic research is the accurate identification and quantification of metabolites, which are often present in low concentrations within complex biological matrices. Trifluoroacetyl derivatization significantly enhances the capabilities of GC-MS for this purpose. gcms.cz The process involves reacting the analyte with trifluoroacetic anhydride (B1165640) (TFAA), which replaces the active hydrogen on the amine group of amphetamine and its metabolites with a trifluoroacetyl group. researchgate.net
This chemical modification offers several advantages:
Improved Chromatographic Properties: The derivatives are more volatile and less polar, leading to better separation on GC columns and more symmetrical peak shapes. gcms.cz
Enhanced Mass Spectrometric Detection: The derivatization introduces a trifluoroacetyl group, which leads to the formation of unique and discriminating mass spectral fragment ions. This facilitates unambiguous identification of the parent drug and its metabolites. gcms.czresearchgate.net
Increased Sensitivity: The unique high molecular weight fragments produced are ideal for selected ion monitoring (SIM) in GC-MS, which allows for highly sensitive and specific quantification of the metabolites. researchgate.net
Research comparing different derivatizing agents has highlighted the utility of TFAA for the analysis of amphetamines in various biological fluids. The resulting N-trifluoroacetyl derivatives provide clear mass spectra that can be used to build libraries for metabolite identification and for developing robust quantitative assays. researchgate.net
Table 2: Comparison of Derivatization Agents for Amphetamine Analysis
| Derivatizing Agent | Abbreviation | Common Application |
|---|---|---|
| Trifluoroacetic Anhydride | TFAA | GC-MS analysis of amphetamines and their metabolites |
| Heptafluorobutyric Anhydride | HFBA | GC-MS analysis of amphetamines and cathinones |
| Pentafluoropropionic Anhydride | PFPA | GC-MS analysis of amphetamines and cathinones |
Information compiled from studies on derivatization methods for amphetamine-related drugs.
Use in In Vivo Animal Toxicometabolomics for Metabolite Profiling
Toxicometabolomics is an area of toxicology that involves the study of the metabolic profiles of biological systems in response to xenobiotic exposure. In vivo animal studies are crucial for understanding the systemic effects and metabolic fate of drugs like amphetamine. Untargeted toxicometabolomics approaches, often using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), are employed to screen for a wide range of endogenous and exogenous metabolites in biological samples such as urine and plasma from animals administered the drug.
These untargeted studies can reveal novel biotransformation pathways and identify previously unknown metabolites. For example, in vivo toxicometabolomics studies in rats have led to the identification of new potential biomarkers of amphetamine exposure, such as N-acetylamphetamine and amphetamine succinate.
While the initial discovery of these novel metabolites may be achieved with LC-HRMS without derivatization, subsequent targeted analysis and quantification often benefit from derivatization coupled with GC-MS. Although direct evidence of N-trifluoroacetyl amphetamine being used as a primary tool within the initial untargeted profiling phase of toxicometabolomics is not prominent, the principles of derivatization are highly relevant for the validation and quantification of identified metabolites. Once a novel metabolite is identified, a quantitative GC-MS method can be developed, where trifluoroacetyl derivatization would be a key step to ensure the required sensitivity and specificity for accurate measurement in complex biological matrices obtained from in vivo studies. This allows for a comprehensive understanding of the metabolic profile and the toxicological implications of amphetamine-type stimulants in a living organism.
Contributions to Structure Activity Relationship Sar Investigations
Facilitating Enantiomer-Specific SAR Analyses of Amphetamine Analogs
The pharmacological effects of amphetamine and its derivatives are well-known to be stereoselective, with the (S)- and (R)-enantiomers often exhibiting different potencies and mechanisms of action. To conduct meaningful SAR analyses, it is imperative to study the enantiomers in their pure forms. The process of derivatizing amphetamine with a chiral reagent, such as N-trifluoroacetyl-l-prolyl chloride (TPC), converts the enantiomeric pair into diastereomers. These diastereomers possess distinct physicochemical properties, which allows for their separation using standard chromatographic techniques like gas chromatography (GC). sigmaaldrich.comresearchgate.net
This separation is fundamental to enantiomer-specific SAR analyses. By isolating the individual enantiomers of a series of amphetamine analogs, researchers can independently assess their biological activities. This allows for the elucidation of how specific structural modifications to the amphetamine scaffold influence the pharmacological profile of each stereoisomer. For instance, studies have successfully resolved up to 14 different amphetamine derivatives into their respective enantiomers following derivatization, providing a robust platform for detailed SAR exploration. sigmaaldrich.com
Correlating Chromatographically Resolved Derivatized Stereoisomers with Preclinical Pharmacological Data
Once the N-trifluoroacetylated diastereomers are separated chromatographically, the distinct elution profiles can be directly correlated with preclinical pharmacological data. This correlation is central to understanding the nuances of drug-receptor interactions. Gas chromatography is a commonly employed technique for this purpose, where the elution order of the derivatized enantiomers can be consistently determined.
Table 1: Gas Chromatographic Elution Order of N-Trifluoroacetyl (N-TFA) Derivatives of Amphetamine and Methamphetamine Enantiomers
| Compound | Elution Order - Peak 1 | Elution Order - Peak 2 | Elution Order - Peak 3 | Elution Order - Peak 4 |
|---|---|---|---|---|
| Amphetamine and Methamphetamine (N-TFA Derivatives) | d-methamphetamine | l-methamphetamine | l-amphetamine | d-amphetamine |
Data sourced from Sigma-Aldrich product literature. sigmaaldrich.com
The ability to distinguish between enantiomers analytically is paramount, as they can exhibit markedly different affinities for monoamine transporters, which are key targets for amphetamines. For example, the (S)-enantiomer of amphetamine generally shows higher potency at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) compared to the (R)-enantiomer. The derivatization and subsequent chromatographic separation allow for the unambiguous assignment of pharmacological activity to a specific stereoisomer.
Table 2: Preclinical Pharmacological Data of Amphetamine Enantiomers at Human Monoamine Transporters
| Enantiomer | Dopamine Transporter (DAT) Ki (μM) | Norepinephrine Transporter (NET) Ki (μM) | Serotonin Transporter (SERT) Ki (μM) |
|---|---|---|---|
| (S)-(+)-Amphetamine | ≈ 0.6 | ≈ 0.07-0.1 | ≈ 20-40 |
| (R)-(-)-Amphetamine | Data not specified in source | Data not specified in source | Data not specified in source |
Ki (inhibition constant) values represent the concentration of the drug that binds to 50% of the transporters in vitro. A lower Ki value indicates a higher binding affinity. Data is for racemic amphetamine, with the understanding that the S-enantiomer is the more potent constituent. nih.gov
Application in Quantitative Structure-Activity Relationship (QSAR) Model Development for Enantiomers
The data generated from the analysis of chromatographically resolved, derivatized enantiomers serve as critical inputs for the development of quantitative structure-activity relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chiral molecules like amphetamines, it is essential to develop separate QSAR models for each enantiomeric series to obtain accurate and predictive models.
In a notable QSAR study on a series of amphetamine derivatives as monoamine oxidase A (MAO-A) inhibitors, the R and S configurations were evaluated independently. The models were built using a set of molecular descriptors, including electronic (CHELPG atomic charges, electrophilicity), steric (molecular surface area), and hydrophobic (logP) parameters. The statistical robustness of these models, indicated by high R² (coefficient of determination) and Q² (cross-validated R²) values, underscores the importance of treating enantiomers as distinct chemical entities in QSAR analyses.
Table 3: Molecular Descriptors and Statistical Parameters for QSAR Models of Amphetamine Derivative Enantiomers as MAO-A Inhibitors
| Configuration | Key Molecular Descriptors | R² | Q² (Cross-validation) | Q² (External Prediction) |
|---|---|---|---|---|
| R | CHELPG atomic charges (C3, C4, C5), Electrophilicity, Molecular surface area, logP | 0.73 | 0.60 | 0.68 |
| S | 0.76 | 0.67 | 0.50 |
This data illustrates the development of separate, statistically significant QSAR models for the R and S enantiomers of amphetamine derivatives, highlighting the differential structural requirements for their interaction with MAO-A.
The successful development of such enantiomer-specific QSAR models is heavily reliant on the accurate biological data obtained from pure, chromatographically resolved stereoisomers, a process made feasible by derivatization techniques like N-trifluoroacetylation.
Q & A
Q. How is N-Trifluoroacetyl amphetamine utilized in chiral separation of amphetamine enantiomers using gas chromatography (GC)?
Methodological Answer: this compound is a derivatization agent used to enhance the chromatographic resolution of amphetamine enantiomers. The protocol involves reacting racemic amphetamine with trifluoroacetic anhydride (TFAA) to form N-Trifluoroacetyl derivatives, which are then separated on chiral GC columns (e.g., Astec® CHIRALDEX™ G-PN). Key parameters include column temperature gradients (e.g., 100–180°C at 2°C/min), carrier gas flow rates (1–2 mL/min helium), and split ratios (10:1 to 50:1). This method achieves baseline separation of (R)- and (S)-enantiomers, critical for forensic and pharmacological studies .
Q. What are the standard protocols for synthesizing N-Trifluoroacetyl derivatives of amphetamine for analytical purposes?
Methodological Answer: Derivatization typically involves refluxing amphetamine with trifluoroacetic anhydride (TFAA) in an inert solvent (e.g., dichloromethane) under anhydrous conditions. A molar ratio of 1:2 (amphetamine:TFAA) is recommended, with reaction completion monitored via thin-layer chromatography (TLC). Excess reagents are removed under reduced pressure, and the product is purified via recrystallization or flash chromatography. Yield optimization (>90%) requires strict control of reaction time (30–60 min) and temperature (40–60°C) .
Q. What validated chromatographic parameters are recommended for distinguishing this compound from structurally analogous novel psychoactive substances?
Methodological Answer: Use retention indices (RI) calibrated against n-alkanes and tandem mass spectrometry (MS/MS) fragmentation patterns. For GC-MS, electron ionization (EI) at 70 eV generates characteristic ions (e.g., m/z 140 for the trifluoroacetyl group). High-resolution MS (HRMS) with a mass accuracy <5 ppm is advised for novel analogs. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F NMR at 282 MHz) to confirm trifluoroacetyl group integrity .
Advanced Research Questions
Q. What methodological considerations are critical when optimizing conductive vial electromembrane extraction (EME) combined with UHPSFC-MS/MS for quantifying this compound in biological matrices?
Methodological Answer: Key factors include:
- EME parameters : pH gradient (donor phase pH 3.0 vs. acceptor phase pH 1.0), voltage (15–30 V), and extraction time (10–20 min) to maximize ion mobility.
- UHPSFC-MS/MS : Use a chiral packed column (e.g., Viridis BEH 2-EP) with supercritical CO₂/methanol (95:5 v/v) mobile phase. Optimize backpressure (150–200 bar) and column temperature (40°C) to prevent derivatized analyte degradation. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 254→140) with deuterated internal standards (e.g., d₅-amphetamine) .
Q. How can cross-contamination during high-throughput sample preparation of this compound be minimized using 96-well plate adapters?
Methodological Answer: Implement Biotage® ACT Plate Adapters to reduce solvent evaporation and aerosol formation during nitrogen drying. In validation studies, spiking adjacent wells with amphetamine (2 µg/mL) and analyzing via LC-MS/MS showed cross-talk reduction from 12% to <0.5%. Additional measures include staggered pipetting, pre-wetting tips, and inter-well spacing of ≥2 mm during solid-phase extraction (SPE) .
Q. How do variations in trifluoroacetylating reagent purity affect the reproducibility of amphetamine derivatization in forensic toxicology assays?
Methodological Answer: Reagent purity (>99%) is critical to avoid side reactions (e.g., N-acetylation). Impurities like residual trifluoroacetic acid (TFA) can protonate amphetamine, reducing derivatization efficiency. Quality control (QC) steps include:
- NMR analysis : Verify TFAA purity via 19F NMR (δ -75 to -78 ppm for CF₃).
- Blank controls : React TFAA with solvent alone to detect background peaks. Reproducibility thresholds require <5% relative standard deviation (RSD) in derivative peak areas across batches .
Q. What experimental designs are effective in assessing the impact of repeated this compound exposure on glutamatergic neurotransmission and neuroplasticity in rodent models?
Methodological Answer: Use a two-factor ANOVA design with variables: (1) drug challenge (amphetamine vs. saline) and (2) administration regimen (acute vs. chronic). Measure extracellular glutamate via microdialysis in the prefrontal cortex (PFC) and correlate with behavioral outcomes (e.g., locomotor sensitization). Postmortem analysis should quantify NMDA/AMPA receptor ratios (Western blot) and dendritic spine density (Golgi-Cox staining). Control for environmental confounders by administering drugs in novel vs. home cages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
